Sodium phenolate trihydrate
Overview
Description
Synthesis Analysis
Sodium phenolate trihydrate can be synthesized through several methods. One notable approach involves the stereospecific synthesis of peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides. This process uses sodium phenoxide derived from sodium as a reagent of choice (Aikins et al., 2005). Additionally, the synthesis of sodium phenolate compounds through tri-liquid-phase catalysis has been explored, demonstrating the importance of various factors such as NaOPh concentration and solvent types in the formation of a third liquid phase (Hsiao & Weng, 1999).
Molecular Structure Analysis
The molecular structure of sodium phenolate complexes has been extensively studied. For example, research on lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands reveals insights into the dinuclear and tetranuclear nature of these complexes, as well as the stabilization of the metal center by p-π interactions (Huang et al., 2010).
Chemical Reactions and Properties
Sodium phenolate plays a critical role in various chemical reactions. It is used as a reagent in the synthesis of different compounds, such as the preparation of tri-phenoxy-tri-(4-nitrophenoxy)-cyclotriphosphazene (Long-he, 2010). Additionally, its role in the aggregation of sodium phenolate complexes, as observed in the structural characterization of sodium phenolate complexes with ortho-amino substituents, highlights its importance in coordination chemistry (Koten et al., 1996).
Scientific Research Applications
RNA Preparation from Yeast
Sodium phenolate trihydrate is used in a simple RNA preparation procedure from yeast for Northern blot analysis (Wei, 2012).
Synthesis of Chemical Compounds
It acts as an aqueous nucleophilic reagent in tri-liquid-phase catalysis for synthesizing 2-phenoxyisobutyric acid ethyl ester (Hsiao & Weng, 1999).
Detection of Phenolic Compounds
Sodium molybdate, used with sodium phenolate, is a specific reagent for detecting phenolic compounds with o-dihydroxy groupings in paper electrophoresis and chromatography (Pridham, 1959).
Catalysis in Chemical Reactions
It catalyzes the efficient and rapid solvent-free acetylation of alcohols, phenols, and thiols (Mojtahedi & Samadian, 2013).
Structural Analysis
The monohydrate and trihydrate forms of sodium phenolate have been structurally analyzed, revealing distinct coordination geometries (Sieler, Pink, & Zahn, 1994).
Dehydrogenative Amination
Sodium periodate, used with sodium phenolate, allows for a larger scope of phenol substrates in dehydrogenative amination with phenothiazines (Jin & Patureau, 2016).
Thermal Energy Storage
Sodium acetate trihydrate, when mixed with specific agents, can effectively prevent undercooling and phase stratification, making it suitable for thermal energy storage systems (Wang, Yu, Peng, & Ling, 2019).
Solar Thermal Energy Storage
It is a promising phase change material for long-term solar thermal energy storage if supercooling is actively utilized (Dannemand, Johansen, & Furbo, 2016).
Nonlinear Optical Activity
Sodium-substituted lithium paranitrophenolate trihydrate crystals have increased nonlinear optical (NLO) activity and are stable up to 180°C (Boaz & Das, 2005).
Determination of Polyphenolic Substances
The Folin-Ciocalteau phenol reagent using sodium carbonate as the supporting medium is effective for determining polyphenolic substances in natural waters (Box, 1983).
Safety And Hazards
properties
IUPAC Name |
sodium;phenoxide;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJGUMORHHJFNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635573 | |
Record name | Sodium phenoxide--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenolate trihydrate | |
CAS RN |
156150-40-2 | |
Record name | Sodium phenoxide--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenoxide trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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